![molecular formula C6H3BrClN3 B11873988 5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873988.png)
5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine typically involves the formation of the pyrazolopyridine core followed by halogenation. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions. The resulting pyrazolopyridine can then be brominated and chlorinated using bromine and chlorine reagents, respectively .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of bromine and chlorine reagents can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazolopyridines can be formed.
Oxidation Products: Oxidized derivatives such as pyrazolopyridine oxides.
Reduction Products: Dehalogenated pyrazolopyridines.
Scientific Research Applications
5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine has been extensively studied for its role as an inhibitor of various protein kinases, particularly tropomyosin receptor kinases (TRKs). The inhibition of these kinases is crucial in modulating cell proliferation and differentiation, making this compound a potential candidate for cancer treatment.
Research Findings
Numerous studies have documented the efficacy of this compound in various experimental settings. Below is a summary of key findings:
Study Focus | Key Findings |
---|---|
Antitumor Activity | Significant inhibition of MCF-7 and Km-12 cell lines; synergistic effects with doxorubicin observed. |
Mechanism | Inhibits TRK activity leading to decreased Ras/Erk and PI3K/Akt signaling. |
Stability | Maintains inhibitory activity over extended periods in laboratory conditions. |
Case Studies
-
Antitumor Activity :
- A study indicated that derivatives of pyrazolo compounds exhibit significant antitumor properties due to their ability to inhibit key oncogenic pathways. The incorporation of bromine and chlorine substituents enhances cytotoxicity against breast cancer cells.
- In vitro assays showed that combining this compound with conventional chemotherapeutics like doxorubicin resulted in a synergistic effect, particularly in hard-to-treat subtypes like Claudin-low breast cancer.
-
Biochemical Pathways :
- The compound was shown to interact with the kinase domain of TRKs, leading to modulation of cellular signaling pathways that are critical for cancer progression.
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine
- 5-Bromo-7-azaindole
- 1H-Pyrazolo[4,3-c]pyridine
Uniqueness
5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation allows for versatile modifications and enhances its potential for various applications compared to its analogs .
Biological Activity
5-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in cancer treatment. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and weight:
- Molecular Formula : C6H3BrClN3
- Molecular Weight : 232.47 g/mol
The unique substitution pattern of bromine and chlorine on the pyrazolo ring contributes to its distinct chemical properties and biological activities, particularly as an inhibitor of specific protein kinases.
Research indicates that this compound acts primarily as a kinase inhibitor . This inhibition can modulate cell cycle control, which is crucial in cancer research. The compound's ability to selectively inhibit certain protein kinases distinguishes it from other compounds in its class, making it a valuable subject for ongoing research in drug development.
Antitumor Activity
Several studies have demonstrated the antitumor potential of this compound:
- Inhibition of Cancer Cell Proliferation : The compound has shown significant activity against various cancer cell lines. For instance, it has been reported to inhibit microtubule assembly at concentrations around 20 µM, indicating its potential as a microtubule-destabilizing agent .
- Apoptosis Induction : In studies involving breast cancer cells (MDA-MB-231), this compound has been shown to enhance caspase-3 activity, indicating its role in apoptosis induction at concentrations as low as 1 µM .
Other Biological Activities
Besides its antitumor effects, this compound exhibits various other biological activities:
- Anti-inflammatory Effects : Compounds similar to this compound have been linked to anti-inflammatory properties. For example, derivatives have demonstrated significant inhibition of pro-inflammatory responses in cellular models .
- Antibacterial and Antiviral Properties : Pyrazole derivatives have been reported to exhibit antibacterial and antiviral activities, further expanding the potential therapeutic uses of compounds within this class .
Case Studies and Research Findings
Study | Findings |
---|---|
Study A | Demonstrated effective inhibition of microtubule assembly and apoptosis induction in breast cancer cells. |
Study B | Reviewed various pyrazolo derivatives showing potential as tyrosine kinase inhibitors with significant biological activity. |
Study C | Identified several pyrazole derivatives with promising anti-inflammatory effects comparable to traditional NSAIDs. |
Properties
Molecular Formula |
C6H3BrClN3 |
---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
5-bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-5-1-3(8)6-4(10-5)2-9-11-6/h1-2H,(H,9,11) |
InChI Key |
FOXATCFBPCIIOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2)N=C1Br)Cl |
Origin of Product |
United States |
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